molecular formula C6H14N2O2S B1349197 2-(Pyrrolidin-1-ylsulfonyl)ethanamine CAS No. 31644-52-7

2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Cat. No. B1349197
CAS RN: 31644-52-7
M. Wt: 178.26 g/mol
InChI Key: JRFULQLOOJLLNB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylsulfonyl)ethanamine, also known as PSE, is an organic compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Cu(II) complexes with tridentate ligands, including analogs of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, have been synthesized and characterized. Studies reveal their strong DNA binding propensity and minor structural changes to calf thymus DNA upon binding. These complexes demonstrate significant nuclease activity, indicating potential applications in DNA manipulation and anticancer research. The cytotoxicity assays show low toxicity across different cancer cell lines, suggesting a therapeutic potential with specific dosages (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, synthesized using ligands related to this compound, have been explored for their corrosion inhibition properties on mild steel. Electrochemical impedance spectroscopy and potentiodynamic polarization reveal that these complexes act as effective corrosion inhibitors, which can be utilized in material science and engineering to enhance the durability and lifespan of metal structures (Das et al., 2017).

Organocatalysis

A derivative of this compound has been utilized as an organocatalyst for the Michael addition of ketones to nitroolefins in water, demonstrating high catalytic activity and excellent yields. This highlights its potential in green chemistry applications, offering an environmentally friendly alternative for catalytic reactions (Syu et al., 2010).

Clinical Pharmacokinetics

The metabolism and clinical pharmacokinetics of a compound closely related to this compound have been studied, revealing insights into monoamine oxidase- and CYP-mediated clearance. This research provides valuable information for drug development, especially in understanding drug disposition and variability in response among individuals (Basak et al., 2014).

Palladium(II) Complexes as Catalysts

Palladium(II) complexes of (pyridyl)imine ligands, including those related to this compound, have been synthesized and tested as catalysts for the methoxycarbonylation of olefins. These studies contribute to the field of catalysis, showing potential applications in industrial chemical processes for the production of esters (Zulu et al., 2020).

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-ylsulfonyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the DNA binding of several transcription factors, thereby inhibiting gene transcription required for the biological activity of cells . This compound can also induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of this compound can significantly increase plasma prolactin levels in rats . These findings underscore the importance of determining the appropriate dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include oxidation, reduction, and hydrolysis reactions, which lead to the formation of various metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus or plasma membrane, where it can interact with other biomolecules and exert its effects.

properties

IUPAC Name

2-pyrrolidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFULQLOOJLLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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